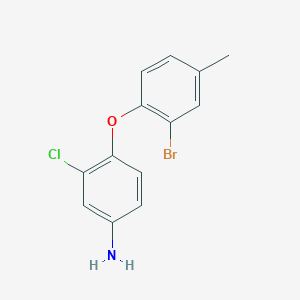
4-(2-Bromo-4-methylphenoxy)-3-chloroaniline
Vue d'ensemble
Description
4-(2-Bromo-4-methylphenoxy)-3-chloroaniline, or BMP-3-Cl, is a compound that has been studied for its potential applications in scientific research. It is a derivative of aniline and is used as a reagent in chemical synthesis. BMP-3-Cl has been studied for its ability to act as a catalyst in organic reactions, as well as its ability to be used as a ligand in coordination chemistry. BMP-3-Cl has also been used in the development of new materials, such as polymers and catalysts. In addition, it has been studied for its potential applications in biochemistry and physiology.
Applications De Recherche Scientifique
Characterization of DNA Adducts
Research on similar compounds, such as 4,4'-methylenebis(2-chloroaniline) (MOCA), has focused on their genotoxic and carcinogenic properties, including the metabolic activation and formation of DNA adducts. These studies provide insights into the mechanisms by which these compounds can cause DNA damage, which is crucial for understanding their potential risks and applications in fields such as toxicology and cancer research (Segerbäck & Kadlubar, 1992).
Herbicide Metabolism and Environmental Fate
Another area of research involves the metabolism and environmental fate of hydroxybenzonitrile herbicides, which share structural similarities with the target compound. These studies focus on identifying metabolites and understanding their behavior in environmental processes such as groundwater recharge and bank filtration. This research is important for assessing the environmental impact of these compounds and their potential use in agriculture (Grass et al., 2000).
Transformation by Aqueous Chlorination
Research on the transformation of bromophenols by aqueous chlorination explores the reaction mechanisms and identifies the products formed during water treatment processes. This is relevant for understanding the environmental fate and potential risks associated with the use of similar compounds in water disinfection (Xiang et al., 2020).
Synthesis and Structural Analysis
Studies on the synthesis and structural analysis of related compounds provide insights into their chemical properties and potential applications in materials science and chemistry. For example, the synthesis of oxido-vanadium(V) complexes with tridentate Schiff base ligands offers information on their molecular structure and potential uses in catalysis and materials research (Sheikhshoaie et al., 2015).
Propriétés
IUPAC Name |
4-(2-bromo-4-methylphenoxy)-3-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO/c1-8-2-4-12(10(14)6-8)17-13-5-3-9(16)7-11(13)15/h2-7H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSONLWWCHIHJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-4-methylphenoxy)-3-chloroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



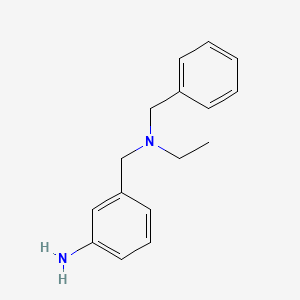
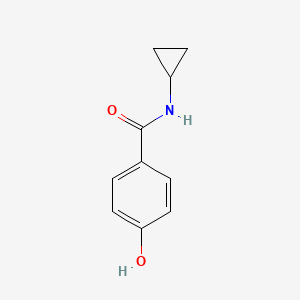
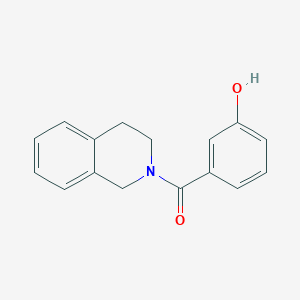
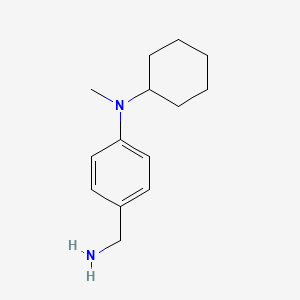
![4-[(2-Methoxyethyl)amino]benzonitrile](/img/structure/B1517106.png)
![benzyl N-[(2S)-2-(methoxycarbonylamino)propyl]carbamate](/img/structure/B1517118.png)


![[1,4-Bipiperidine]-3-methanol dihydrochloride](/img/structure/B1517134.png)


![5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517156.png)

![{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine](/img/structure/B1517161.png)